molecular formula C8HF15O3 B3042108 2-Perfluoropentoxy-2,3,3,3-tetrafluoropropanoic acid CAS No. 504435-11-4

2-Perfluoropentoxy-2,3,3,3-tetrafluoropropanoic acid

Cat. No.: B3042108
CAS No.: 504435-11-4
M. Wt: 430.07 g/mol
InChI Key: JEDHLIXWSMGAEZ-UHFFFAOYSA-N
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Description

2-Perfluoropentoxy-2,3,3,3-tetrafluoropropanoic acid is a perfluorinated compound characterized by the replacement of all hydrogen atoms attached to carbon atoms with fluorine atoms. This compound is known for its high stability and unique chemical properties, making it a valuable asset in various industrial and scientific applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Perfluoropentoxy-2,3,3,3-tetrafluoropropanoic acid typically involves the reaction of perfluorinated alcohols with tetrafluoropropanoic acid derivatives. The reaction conditions often require the presence of strong acids or bases to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

2-Perfluoropentoxy-2,3,3,3-tetrafluoropropanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various perfluorinated derivatives, which can be further utilized in different applications .

Scientific Research Applications

2-Perfluoropentoxy-2,3,3,3-tetrafluoropropanoic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential use in biological systems due to its unique properties and stability.

    Medicine: Explored for its potential use in drug delivery systems and as a component in medical imaging agents.

    Industry: Utilized in the production of fluoropolymers and other high-performance materials.

Mechanism of Action

The mechanism of action of 2-Perfluoropentoxy-2,3,3,3-tetrafluoropropanoic acid involves its interaction with various molecular targets and pathways. The compound’s high electronegativity and stability allow it to interact with biological molecules, potentially affecting their function and activity. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Perfluoropentoxy-2,3,3,3-tetrafluoropropanoic acid stands out due to its unique combination of perfluorinated side chains and tetrafluoropropanoic acid backbone, providing it with exceptional stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials and reagents .

Properties

IUPAC Name

2,3,3,3-tetrafluoro-2-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HF15O3/c9-2(1(24)25,6(16,17)18)26-8(22,23)5(14,15)3(10,11)4(12,13)7(19,20)21/h(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEDHLIXWSMGAEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)F)(OC(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8HF15O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20892363
Record name Perfluoro-2-[(perfluoropentyl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20892363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

430.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

504435-11-4
Record name Perfluoro-2-[(perfluoropentyl)oxy]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20892363
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Perfluoropentoxy-2,3,3,3-tetrafluoropropanoic acid
Reactant of Route 2
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2-Perfluoropentoxy-2,3,3,3-tetrafluoropropanoic acid
Reactant of Route 3
2-Perfluoropentoxy-2,3,3,3-tetrafluoropropanoic acid
Reactant of Route 4
2-Perfluoropentoxy-2,3,3,3-tetrafluoropropanoic acid
Reactant of Route 5
2-Perfluoropentoxy-2,3,3,3-tetrafluoropropanoic acid
Reactant of Route 6
2-Perfluoropentoxy-2,3,3,3-tetrafluoropropanoic acid

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